1-Chloro-3-(3-fluorophenyl)propan-2-one
Overview
Description
“1-Chloro-3-(3-fluorophenyl)propan-2-one” is a fluorinated organic compound. It is also known as 3-chloro-1-(2-fluorophenyl)propan-1-one .
Synthesis Analysis
The synthesis of similar fluorinated compounds has been reported in the literature . A new fluorinated chalcone was synthesized in 90% yield and crystallized by a slow evaporation technique . The compound may be explored as a precursor or intermediate in the synthesis of more complex chemical compounds.Molecular Structure Analysis
The molecular formula of “this compound” is C9H8ClFO . The molecular weight is 186.61100 . The structure of similar compounds has been determined by various techniques such as scanning electron microscopy, infrared spectroscopy, gas chromatography-mass spectrometry, 1H, 13C and 19F nuclear magnetic resonance, thermal gravimetric analysis (TGA), differential scanning calorimetry (DSC), Raman microspectroscopy, UV-Vis absorption spectroscopy, single crystal X-ray diffraction (XRD) and Hirshfeld surface (HS) analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 186.61100 and a molecular formula of C9H8ClFO . Other properties such as boiling point, melting point, and density are not specified in the available resources .Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been used as a precursor in the synthesis of chromans through intramolecular nucleophilic substitutions, showcasing its potential in organic synthesis and the development of new chemical entities (Houghton, Voyle, & Price, 1980).
Molecular Structure and Spectroscopy
- Research on chalcone derivatives, including compounds with structural similarities to "1-Chloro-3-(3-fluorophenyl)propan-2-one", has provided insights into crystal structures and intermolecular interactions, highlighting the compound's relevance in crystallography and material science (Salian et al., 2018).
Photocatalysis and Photochemical Reactions
- The compound has been studied for its photochemical behavior, particularly in the context of photocyclization reactions to produce flavones, indicating its applicability in photocatalysis and the synthesis of bioactive flavonoids (Košmrlj & Šket, 2007).
Antimicrobial Activities
- Derivatives of "this compound" have been synthesized and evaluated for their antimicrobial activities, contributing to pharmaceutical chemistry and the search for new antimicrobial agents (Nagamani et al., 2018).
Asymmetric Synthesis
- The compound has been used in asymmetric synthesis processes, such as the production of (S)-3-chloro-1-phenyl-1-propanol, which is important for the synthesis of antidepressant drugs, demonstrating its significance in medicinal chemistry and drug development (Choi et al., 2010).
Material Science and Molecular Electronics
- Research has also been conducted on the synthesis and characterization of novel compounds for potential applications in molecular electronics and sensor technologies, showcasing the versatility of "this compound" in advanced material science (Murthy et al., 2017).
Safety and Hazards
Safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
It’s known that similar compounds play a significant role in the synthesis of antidepressant molecules .
Mode of Action
It’s known that similar compounds interact with their targets to induce changes that can lead to therapeutic effects .
Biochemical Pathways
Similar compounds are known to affect various pathways related to depression and other mood disorders .
Result of Action
Similar compounds are known to have significant effects on mood disorders such as depression .
Properties
IUPAC Name |
1-chloro-3-(3-fluorophenyl)propan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO/c10-6-9(12)5-7-2-1-3-8(11)4-7/h1-4H,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFXQHYUTJYLLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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